(-)-Catechin
Overview
Description
(-)-Catechin: is a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and certain fruits. It is a type of polyphenol known for its antioxidant properties. The compound exists in two enantiomeric forms, with this compound being the more biologically active form. It plays a significant role in plant defense mechanisms and has been extensively studied for its potential health benefits in humans.
Mechanism of Action
Target of Action
(-)-Catechin, a type of natural phenol and antioxidant, primarily targets various enzymes and receptors in the body. It interacts with proteins such as kinases , phosphatases , and transcription factors . These proteins play crucial roles in cellular processes like cell signaling, growth, and differentiation.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, it can inhibit the activity of certain enzymes or enhance the activity of others. This interaction leads to changes in the biochemical pathways these targets are involved in, resulting in various physiological effects.
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the NF-kB signaling pathway , which plays a critical role in immune and inflammatory responses . By inhibiting the activation of NF-kB, this compound can exert anti-inflammatory effects. It also influences the MAPK/ERK pathway , involved in cell proliferation and differentiation .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) . After oral administration, this compound is absorbed in the intestines. It is then distributed throughout the body, reaching various tissues. Metabolism of this compound occurs mainly in the liver, where it is converted into various metabolites. Finally, these metabolites are excreted in urine . The bioavailability of this compound can be influenced by factors such as dose, food intake, and individual differences in metabolism.
Result of Action
The action of this compound at the molecular and cellular levels leads to several effects. Its antioxidant property allows it to neutralize harmful free radicals, thereby protecting cells from oxidative damage. Its anti-inflammatory action helps in reducing inflammation. Moreover, this compound has been found to exhibit anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors like pH and temperature can affect the stability of this compound. Its efficacy can be influenced by the presence of other compounds, as some compounds can enhance or inhibit its action. Furthermore, individual factors such as age, sex, and genetic variations can also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-catechin can be achieved through several methods, including chemical synthesis and extraction from natural sources. One common synthetic route involves the condensation of phloroglucinol with benzylideneacetone under acidic conditions, followed by cyclization and reduction steps. The reaction conditions typically involve the use of strong acids like hydrochloric acid and reducing agents such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound primarily relies on extraction from natural sources, such as tea leaves and cocoa. The extraction process involves solvent extraction, purification through chromatography, and crystallization. The choice of solvent and purification method can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Catechin undergoes oxidation reactions, often catalyzed by enzymes like polyphenol oxidase. This reaction leads to the formation of quinones, which can further polymerize to form brown pigments.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where functional groups like hydroxyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Enzymes like polyphenol oxidase, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed:
Oxidation: Quinones, brown pigments.
Reduction: Dihydro derivatives.
Substitution: Halogenated catechins, nitro catechins.
Scientific Research Applications
Chemistry: (-)-Catechin is used as a model compound in studying the chemistry of flavonoids. It serves as a precursor for synthesizing other flavonoid derivatives and is used in various analytical techniques to understand its chemical behavior.
Biology: In biological research, this compound is studied for its antioxidant properties. It is used to investigate its effects on oxidative stress, cell signaling pathways, and gene expression. Its role in plant defense mechanisms is also a significant area of study.
Medicine: this compound has potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. It is being researched for its role in preventing cardiovascular diseases, neurodegenerative disorders, and certain types of cancer. Clinical trials are ongoing to evaluate its efficacy and safety in humans.
Industry: In the food and beverage industry, this compound is used as a natural antioxidant to preserve the quality and extend the shelf life of products. It is also used in cosmetics for its skin-protective properties and in nutraceuticals as a dietary supplement.
Comparison with Similar Compounds
Epicatechin: Another flavonoid with similar antioxidant properties but differs in the arrangement of hydroxyl groups.
Quercetin: A flavonol with strong antioxidant and anti-inflammatory properties, but with a different chemical structure.
Kaempferol: A flavonol known for its anticancer properties, structurally similar but with different biological activities.
Uniqueness of (-)-Catechin: this compound is unique due to its specific stereochemistry, which contributes to its distinct biological activities. Its ability to interact with a wide range of molecular targets and modulate various signaling pathways sets it apart from other flavonoids. Additionally, its presence in commonly consumed foods like tea and cocoa makes it a significant compound in both dietary and therapeutic contexts.
Properties
IUPAC Name |
(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAWBLQPZVEMU-HIFRSBDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172174 | |
Record name | Catechin l-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18829-70-4, 7295-85-4 | |
Record name | (-)-Catechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18829-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Catechin l-form | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018829704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Catechol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81746 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Catechin l-form | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S-trans)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIANIDANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHB0GX3D44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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